molecular formula C9H13NO B1606189 N,N-Diallylacrylamide CAS No. 3085-68-5

N,N-Diallylacrylamide

Cat. No. B1606189
CAS RN: 3085-68-5
M. Wt: 151.21 g/mol
InChI Key: BLYOHBPLFYXHQA-UHFFFAOYSA-N
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Description



  • N,N-Diallylacrylamide is a chemical compound with the molecular formula C<sub>9</sub>H<sub>13</sub>NO .

  • It is an acrylamide derivative containing two allyl groups.

  • The compound is used in various applications, including hydrogel synthesis , polymerization , and chemical reactions .





  • Synthesis Analysis



    • N,N-Diallylacrylamide can be synthesized through free radical polymerization of acrylamide with diallylamine as the co-monomer.

    • The reaction typically involves the use of an initiator (e.g., ammonium peroxodisulfate) and a cross-linker (e.g., N,N’-methylenebisacrylamide).

    • The resulting hydrogel exhibits temperature-responsive behavior due to the presence of allyl groups.





  • Molecular Structure Analysis



    • The structure of N,N-Diallylacrylamide consists of an acrylamide backbone with two allyl (diallyl) groups attached to the nitrogen atom.

    • The three-dimensional network formed by these molecules allows the hydrogel to retain water.





  • Chemical Reactions Analysis



    • N,N-Diallylacrylamide can participate in various reactions, including polymerization , cross-linking , and functionalization .

    • Its reactivity makes it suitable for applications such as drug delivery , tissue engineering , and heavy metal ion removal .





  • Physical And Chemical Properties Analysis



    • N,N-Diallylacrylamide is a liquid with a colorless appearance and a sweet odor .

    • It may cause skin irritation , serious eye irritation , and is suspected of causing cancer .

    • The hydrogel exhibits volume phase transition near physiological temperatures.




  • Scientific Research Applications

    Application in Hydrogels

    • Scientific Field : Chemistry, specifically polymer science .
    • Summary of Application : N,N-Dimethylacrylamide (DMAA)-based hydrogels, which include N,N-Diallylacrylamide, have been developed and reported for various applications. They have attracted a lot of interest due to their reusability, simplicity of synthesis, and processing .
    • Methods of Application : The adsorption technique is used for heavy metal ion removal. It is simple to run on a large scale, making it appropriate for practical applications .
    • Results or Outcomes : The synthesized DMAA hydrogels were seen to be extremely effective in removing cationic dyes due to electrostatic interaction and hydrogen bonding in the DMAA backbone .

    Application in RAFT Dispersion Polymerization

    • Scientific Field : Polymer Chemistry .
    • Summary of Application : N,N-Dimethylacrylamide (DMAC) is used in RAFT dispersion polymerization in a series of n-alkanes using a thermoresponsive poly (tert-octyl acrylamide) steric stabilizer .
    • Methods of Application : The reversible addition–fragmentation chain transfer (RAFT) solution polymerization of tert-octyl acrylamide (OAA) in 1,4-dioxane using a trithiocarbonate-based RAFT agent .
    • Results or Outcomes : Targeting PDMAC DPs between 50 and 250 resulted in reasonably good control (Mw/Mn ≤ 1.42) and produced well-defined spherical diblock copolymer nanoparticles (z-average diameters ranging from 23 nm to 91 nm, with DLS polydispersities remaining below 0.10) within 5 h .

    Application in Thermoresponsive Polymers

    • Scientific Field : Polymer Science .
    • Summary of Application : The thermoresponsive poly (N,N-diethylacrylamide) (PDEAAm), which has a better biocompatibility than the widely investigated poly (N,N-isopropylacrylamide), has gained increased interest in recent years . In this paper, the successful synthesis, characterization, and bioconjugation of a novel thermoresponsive copolymer, poly (N,N-diethylacrylamide-co-glycidyl methacrylate) (P (DEAAm-co-GMA)), obtained by free radical copolymerization with various comonomer contents and monomer/initiator ratios are reported .
    • Methods of Application : The P (DEAAm-co-GMA) copolymer with pendant epoxy groups was found to conjugate efficiently with α-chymotrypsin in a direct, one-step reaction, leading to enzyme–polymer nanoparticle (EPNP) with average size of 56.9 nm .
    • Results or Outcomes : This EPNP also shows reversible thermoresponsive behavior with somewhat higher critical solution temperature than that of the unreacted P (DEAAm-co-GMA). Although the catalytic activity of the enzyme–polymer nanoconjugate is lower than that of the native enzyme, the results of the enzyme activity investigations prove that the pH and thermal stability of the enzyme is significantly enhanced by conjugation the with P (DEAAm-co-GMA) copolymer .

    Application in Heavy Metal Ion Removal

    • Scientific Field : Environmental Science .
    • Summary of Application : Many adsorbent hydrogels have been developed and reported, comprising N,N-dimethylacrylamide (DMAA)-based hydrogels, which have attracted a lot of interest due to their reusability, simplicity of synthesis, and processing . DMAA hydrogels are also a suitable choice for self-healing materials and materials with good mechanical properties .
    • Methods of Application : The adsorption technique offers promising outcomes for heavy metal ion removal and is simple to run on a large scale, making it appropriate for practical applications .
    • Results or Outcomes : This review work discusses the recent studies of DMAA-based hydrogels such as hydrogels for dye removal and the removal of hazardous heavy metal ions from water .

    Application in Water Treatment

    • Scientific Field : Environmental Science .
    • Summary of Application : Copolymers of DMAA with N,N-dimethyl-N,N-diallylammonium chloride (DMDAAC) can be used as polymeric flocculant for water treatment . The unique structure of DMAA shows amelioration in hydrogels for specific application .
    • Methods of Application : DMAA is an easily polymerized, nonionic monomer. The high reactivity and low initiation temperature of DMAA make it appropriate for copolymerization .
    • Results or Outcomes : DMAA along with other hydrogels has a three-dimensional network structure that is capable of retaining water .

    Application in Dye Removal

    • Scientific Field : Environmental Science .
    • Summary of Application : In addition, van der Waals interactions between N,N-dimethylacrylamide and dye molecules even more increase the applicability of DMAA hydrogels . Hossain et al. proved this theory when they synthesized DMAA-based 3-methacryloxypropyltrimethoxysilane hydrogels and used them for removing methylene blue cationic dye from waste water .
    • Methods of Application : The adsorption technique offers promising outcomes for dye removal and is simple to run on a large scale, making it appropriate for practical applications .
    • Results or Outcomes : This review work discusses the recent studies of DMAA-based hydrogels such as hydrogels for dye removal .

    Safety And Hazards



    • N,N-Diallylacrylamide should be handled with care due to its potential health risks.

    • Follow safety precautions, including ventilation , protective equipment , and proper disposal .




  • Future Directions



    • Further research can explore optimized synthesis methods , enhanced mechanical properties , and novel applications for N,N-Diallylacrylamide -based materials.




    properties

    IUPAC Name

    N,N-bis(prop-2-enyl)prop-2-enamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H13NO/c1-4-7-10(8-5-2)9(11)6-3/h4-6H,1-3,7-8H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BLYOHBPLFYXHQA-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C=CCN(CC=C)C(=O)C=C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H13NO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10184865
    Record name 2-Propenamide, N,N-di-2-propenyl-
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    Molecular Weight

    151.21 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N,N-Diallylacrylamide

    CAS RN

    3085-68-5
    Record name N,N-Diallylacrylamide
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    Record name N,N-Diallylacrylamide
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    Record name NSC18611
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18611
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    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name 2-Propenamide, N,N-di-2-propenyl-
    Source EPA DSSTox
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    Record name N,N-Diallylacrylamide
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    Record name N,N-DIALLYLACRYLAMIDE
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    22
    Citations
    A Narumi, S Sato, X Shen, T Kakuchi - Polymer Chemistry, 2022 - pubs.rsc.org
    We describe the progress in precision polymerizations of specific kinds of N-alkylacrylamides and N,N-dialkylacrylamides to produce polymers showing thermoresponsive properties in …
    Number of citations: 11 pubs.rsc.org
    MB Begieva, RC Bazheva, AM Kharaev… - IOP Conference …, 2020 - iopscience.iop.org
    The monomer N, N-diallylacrylamide was synthesized by alkylation of acrylamide. The IR spectra of acrylamide and N, N-diallylacrylamide are analyzed. The possibility of obtaining …
    Number of citations: 2 iopscience.iop.org
    S Kikuchi, Y Chen, K Kitano, K Takada, T Satoh… - Polymer …, 2015 - pubs.rsc.org
    The group transfer polymerization (GTP) of N,N-diethylacrylamide (DEAA) was studied using various combinations of an organic acid of N-(trimethylsilyl)bis-(trifluoromethanesulfonyl)…
    Number of citations: 21 pubs.rsc.org
    B Lindemann, UP Schröder, W Oppermann - Macromolecules, 1997 - ACS Publications
    Polyacrylamide hydrogels cross-linked with different types and concentrations of cross-linkers were prepared and characterized by means of static light scattering and elasticity …
    Number of citations: 90 pubs.acs.org
    KC Tsou, SB Damle, RW Crichlow, RG Ravdin… - Journal of …, 1967 - Elsevier
    The participation of electron pair on the nitrogen atom with the olefinic π electron in allylamines makes possible the formation of an ethylenimonium-carbanion pair (I), a reactive …
    Number of citations: 15 www.sciencedirect.com
    YM Hu, FH Wu, Y Qu, X Zhang… - … Section E: Structure …, 2006 - scripts.iucr.org
    The title compound, C15H16ClNO, was produced by the reaction of N,N-diallylacrylamide with 1-bromo-4-chlorobenzene in the presence of palladium(II) acetate via an intramolecular …
    Number of citations: 1 scripts.iucr.org
    菊地誠也 - 2017 - eprints.lib.hokudai.ac.jp
    Polyacrylamides are a one of important polymer materials for industrial applications, such as flocculants, 1 viscosifiers for oil recovery, and subdermal fillers for aesthetic facial surgery. 2 …
    Number of citations: 5 eprints.lib.hokudai.ac.jp
    O Miyata, T Naito - Comptes Rendus de l'Académie des Sciences-Series …, 2001 - Elsevier
    This review summarizes a new efficient carbon–carbon bond-forming reaction based on sulfanyl radical addition–cyclization, which proceeds by the formation of a carbon-centered …
    Number of citations: 26 www.sciencedirect.com
    GA Russell, C Li, P Chen - Journal of the American Chemical …, 1996 - ACS Publications
    Photostimulated additions of tert-butylmercury halides to 1,6-dienes and enynes, including (CH 2 CHCH 2 ) 2 X with X = CH 2 , C(COEt) 2 , O, or NCH 2 CH CH 2 , form the primary …
    Number of citations: 22 pubs.acs.org
    K Hashimoto, H Tanii, A Harada, T Fujita - Pharmacochemistry Library, 1995 - Elsevier
    Acrylamide is an important commodity chemical to produce polymers used in various forms for industrial, scientific and public purposes. The monomer has been known to cause …
    Number of citations: 0 www.sciencedirect.com

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